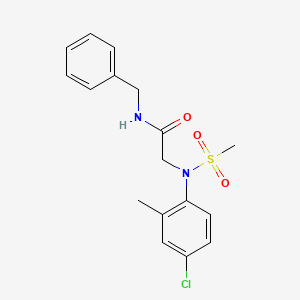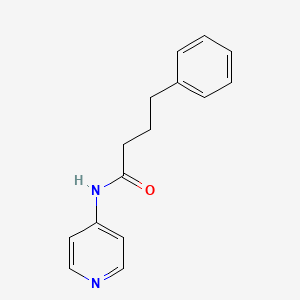![molecular formula C18H16N6 B5775140 4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)
4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine is a chemical compound that has gained significant scientific attention due to its potential applications in research. This compound is commonly referred to as "DMNT" and has been synthesized using various methods. The purpose of
作用机制
DMNT acts as a selective inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, leading to the inhibition of downstream signaling pathways. DMNT has been shown to selectively inhibit various protein kinases, including JNK1, JNK2, and p38 MAPK.
Biochemical and Physiological Effects:
DMNT has been reported to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the suppression of inflammatory responses. DMNT has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using DMNT in lab experiments is its high selectivity for protein kinases, which allows for the specific inhibition of target kinases without affecting other cellular processes. However, one limitation of using DMNT is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for DMNT research, including the development of more selective inhibitors of specific protein kinases, the exploration of DMNT as a potential therapeutic agent for neurodegenerative diseases, and the investigation of DMNT's potential as a tool for the study of protein-protein interactions. Additionally, further research is needed to fully understand the toxicity of DMNT and its potential effects on human health.
合成方法
DMNT can be synthesized using various methods, including the reaction of 4,6-dimethylpyrimidine-2-amine with 5-(1-naphthyl)-1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 4,6-dimethylpyrimidine-2-amine with 5-(1-naphthyl)-1H-1,2,4-triazole-3-carboxylic acid hydrazide in the presence of a dehydrating agent. Both methods have been reported to yield high purity DMNT.
科学研究应用
DMNT has been used in various scientific research applications, including as a fluorescent probe for the detection of protein kinase activity, as a ligand for the development of selective inhibitors of protein kinases, and as a tool for the study of protein-protein interactions. DMNT has also been used in the development of anti-cancer drugs due to its potential to inhibit the growth of cancer cells.
属性
IUPAC Name |
4,6-dimethyl-N-(5-naphthalen-1-yl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-11-10-12(2)20-17(19-11)22-18-21-16(23-24-18)15-9-5-7-13-6-3-4-8-14(13)15/h3-10H,1-2H3,(H2,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPMPYBZJDPQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)
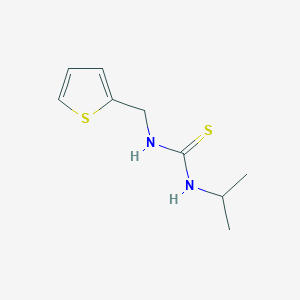
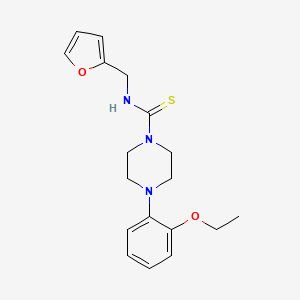
![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
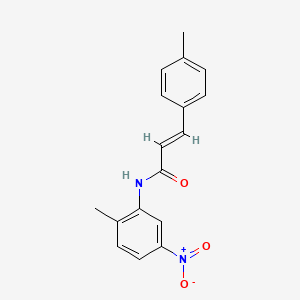
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)
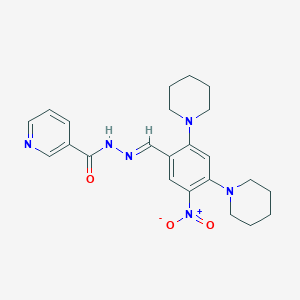
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)

